Benzyl 3-oxoazepane-1-carboxylate
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Description
Benzyl 3-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocarboxylation of Benzylic C–H Bonds
A study reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of 2-arylpropionic acids under metal-free conditions. This method highlights a novel strategy for incorporating CO2 into organic molecules, potentially useful for creating pharmacologically relevant compounds and contributing to carbon recycling efforts (Qing-Yuan Meng et al., 2019).
Prodrug Development for Neuropathic Pain
Research on the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor for glutamate carboxypeptidase II exemplifies the role of benzyl esters in enhancing the oral availability of therapeutic agents. This approach aimed at improving the pharmacokinetics of drugs for treating neuropathic pain, demonstrating the significance of benzyl carboxylate derivatives in medicinal chemistry (R. Rais et al., 2017).
Catalytic Transformations Using Benzylic Esters and Carbonates
A review on the catalytic transformations of benzylic esters and carbonates underlines the versatility of these compounds in synthetic organic chemistry. The catalysis involving palladium or cobalt facilitates the formation of benzyl substitution products, highlighting the utility of benzyl carboxylates in constructing complex organic molecules (Ryoichi Kuwano, 2009).
Synthesis of Benzyl Esters
Another study focused on the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, presenting a method that allows for the esterification of carboxylic acids without affecting sensitive functionalities in the molecules. This research contributes to the development of synthetic methodologies that are applicable in the preparation of diverse ester compounds for various applications (J. Tummatorn et al., 2007).
Properties
IUPAC Name |
benzyl 3-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFQWHEMOEYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441482 |
Source
|
Record name | Benzyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025828-21-0 |
Source
|
Record name | Benzyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.